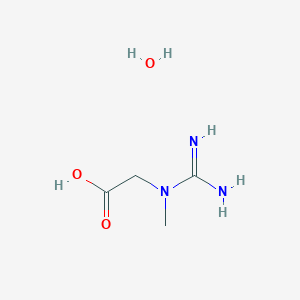
Creatine monohydrate
Cat. No. B196170
Key on ui cas rn:
6020-87-7
M. Wt: 131.13 g/mol
InChI Key: CVSVTCORWBXHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08227638B2
Procedure details


DE 199 20 962 A1 concerns the adjustment of the pH of a sarcosine-containing solution by bipolar electrodialysis. In this process the solution that is prepared is preferably adjusted to a pH of 9 to 10 and can subsequently be reacted with cyanamide to form creatine or creatine monohydrate.
Identifiers


|
REACTION_CXSMILES
|
[NH:1]([CH2:3][C:4]([OH:6])=[O:5])[CH3:2].[N:7]#[C:8][NH2:9]>>[O:5]=[C:4]([CH2:3][N:1]([C:8](=[NH:7])[NH2:9])[CH3:2])[OH:6].[OH2:5].[O:5]=[C:4]([CH2:3][N:1]([C:8](=[NH:7])[NH2:9])[CH3:2])[OH:6] |f:3.4|
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing solution by bipolar electrodialysis
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In this process the solution that is prepared
|
Outcomes


Product
|
Name
|
creatine
|
|
Type
|
product
|
|
Smiles
|
O=C(O)CN(C)C(N)=N
|
|
Name
|
creatine monohydrate
|
|
Type
|
product
|
|
Smiles
|
O.O=C(O)CN(C)C(N)=N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US08227638B2
Procedure details


DE 199 20 962 A1 concerns the adjustment of the pH of a sarcosine-containing solution by bipolar electrodialysis. In this process the solution that is prepared is preferably adjusted to a pH of 9 to 10 and can subsequently be reacted with cyanamide to form creatine or creatine monohydrate.
Identifiers


|
REACTION_CXSMILES
|
[NH:1]([CH2:3][C:4]([OH:6])=[O:5])[CH3:2].[N:7]#[C:8][NH2:9]>>[O:5]=[C:4]([CH2:3][N:1]([C:8](=[NH:7])[NH2:9])[CH3:2])[OH:6].[OH2:5].[O:5]=[C:4]([CH2:3][N:1]([C:8](=[NH:7])[NH2:9])[CH3:2])[OH:6] |f:3.4|
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing solution by bipolar electrodialysis
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In this process the solution that is prepared
|
Outcomes


Product
|
Name
|
creatine
|
|
Type
|
product
|
|
Smiles
|
O=C(O)CN(C)C(N)=N
|
|
Name
|
creatine monohydrate
|
|
Type
|
product
|
|
Smiles
|
O.O=C(O)CN(C)C(N)=N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |


